molecular formula C12H7ClN2O B13190388 3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile

3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile

Cat. No.: B13190388
M. Wt: 230.65 g/mol
InChI Key: LAFGXIXZHGYVQE-UHFFFAOYSA-N
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Description

3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₇ClN₂O and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a benzonitrile moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-hydroxypyridine with a suitable benzonitrile derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-hydroxypyridin-2-yl)benzonitrile
  • 3-(5-Chloro-4-hydroxypyridin-2-yl)benzonitrile
  • 3-(5-Chloro-3-methoxypyridin-2-yl)benzonitrile

Uniqueness

3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a chlorine atom on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

3-(5-chloro-3-hydroxypyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-5-11(16)12(15-7-10)9-3-1-2-8(4-9)6-14/h1-5,7,16H

InChI Key

LAFGXIXZHGYVQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=N2)Cl)O)C#N

Origin of Product

United States

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